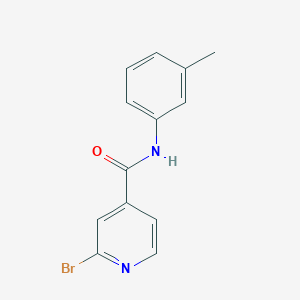

2-Bromo-N-m-tolyl-isonicotinamide

Description

2-Bromo-N-m-tolyl-isonicotinamide is a halogenated isonicotinamide derivative characterized by a bromine atom at the 2-position of the pyridine ring and an N-m-tolylamide substituent.

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

2-bromo-N-(3-methylphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C13H11BrN2O/c1-9-3-2-4-11(7-9)16-13(17)10-5-6-15-12(14)8-10/h2-8H,1H3,(H,16,17) |

InChI Key |

UUJHBWHZLPVMFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isonicotinamide Derivatives

2-Bromo-5-fluoroisonicotinamide (CAS: 41404-58-4)

- Structural Features : Substitutes bromine at the 2-position and fluorine at the 5-position.

- The similarity score (0.86) suggests overlapping pharmacophoric features .

Key Data :

Property Value Molecular Formula C₈H₆BrFN₂O Molecular Weight 249.05 g/mol Similarity Score 0.86

2-Bromo-5-chloroisonicotinic Acid (CAS: 59782-85-3)

- Structural Features : Replaces the m-tolylamide group with a carboxylic acid and introduces chlorine at the 5-position.

- Impact : The carboxylic acid enhances water solubility but reduces membrane permeability. Chlorine’s larger atomic radius compared to bromine may sterically hinder target binding. Similarity score: 0.85 .

Functional Group Variations

Methyl 5-Bromo-2-hydroxyisonicotinate (CAS: 67367-33-3)

- Structural Features : Hydroxyl group at the 2-position and ester (methyl) at the carboxylate.

- Impact : The ester group improves metabolic stability compared to amides but may reduce bioavailability due to hydrolysis. Similarity score: 0.77 .

2-Bromo-N-methoxy-N-methylisonicotinamide (CAS: 656257-69-1)

- Structural Features : Methoxy and methyl groups on the amide nitrogen instead of m-tolyl.

- Impact: Reduced steric bulk compared to m-tolyl may enhance binding to compact active sites.

Key Data :

Property Value Molecular Formula C₈H₉BrN₂O₂ Molecular Weight 245.07 g/mol PubChem CID 44818654

Substituent Position and Halogen Effects

5-Chloro-2-methylisonicotinic Acid (CAS: 88912-26-9)

- Structural Features : Chlorine at the 5-position and methyl at the 2-position.

- Impact : Methyl enhances lipophilicity, while chlorine’s smaller size may reduce steric hindrance compared to bromine. Similarity score: 0.90 .

5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide (CAS: 1872053-31-0)

- Structural Features : Cyclopropylethyl substituent and mixed halogens (Br at 5, Cl at 2).

- Molecular weight (303.58 g/mol) is higher, which may limit bioavailability .

Research Implications

- Halogen Effects : Bromine’s size and polarizability enhance binding affinity in hydrophobic pockets compared to chlorine or fluorine .

- Substituent Bulk : The m-tolyl group in the parent compound provides optimal steric bulk for target engagement, whereas smaller groups (e.g., methoxy) may reduce off-target interactions .

- Functional Groups : Carboxylic acid derivatives (e.g., 2-Bromo-5-chloroisonicotinic acid) prioritize solubility over permeability, making them suitable for aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.